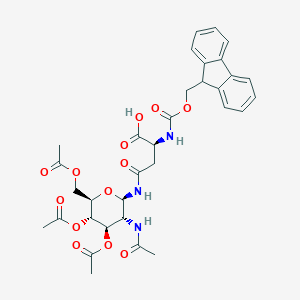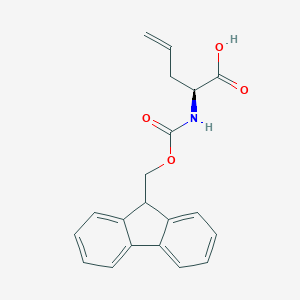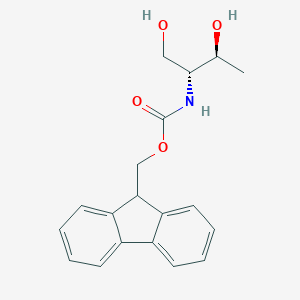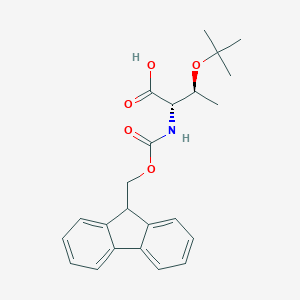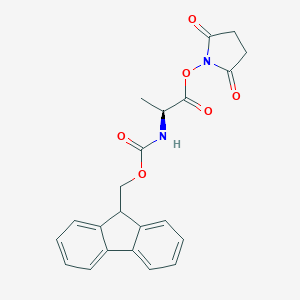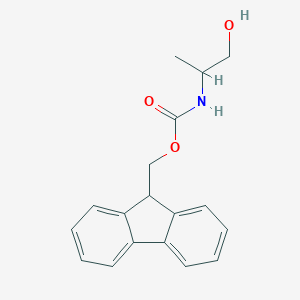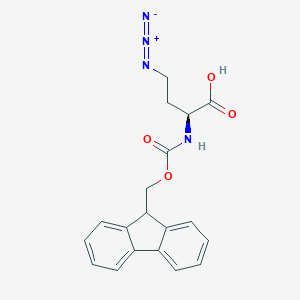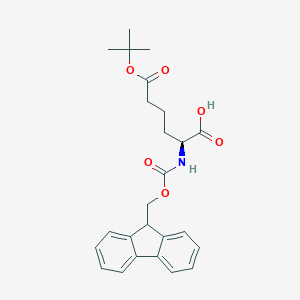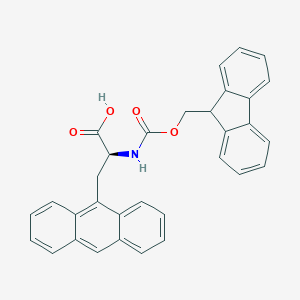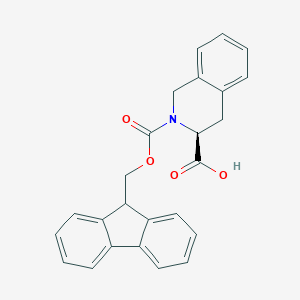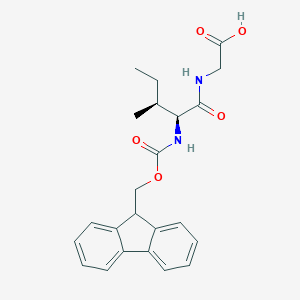
Fmoc-D-Propargylglycin
Übersicht
Beschreibung
Fmoc-D-Propargylglycine is an amino acid derivative that is commonly used in peptide synthesis . Peptides are short chains of amino acids that are linked together by peptide bonds. They play a critical role in many biological processes, including hormone regulation, enzyme catalysis, and immune response . Fmoc-D-Propargylglycine is a non-natural amino acid derivative that is commonly used as a building block in peptide synthesis due to its high reactivity and versatility .
Synthesis Analysis
The synthesis of Fmoc-D-Propargylglycine involves Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Molecular Structure Analysis
The molecular formula of Fmoc-D-Propargylglycine is C20H17NO4 . It has a molecular weight of 335.4 . The IUPAC name is (2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid .Chemical Reactions Analysis
Fmoc-D-Propargylglycine is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis
Fmoc-D-Propargylglycine is a white crystalline substance . It has a melting point of 155°C . The density is 1.3±0.1 g/cm3 . The refractive index is 1.626 .Wissenschaftliche Forschungsanwendungen
Fmoc-D-Propargylglycin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Festphasenpeptidsynthese (SPPS): this compound wird in der SPPS als ungewöhnliche Aminosäure verwendet. Es dient als Vorläufer für Tritium-induzierte Norvalinpeptide, die wichtig für die Untersuchung der Peptidstruktur und -funktion sind. Darüber hinaus wird es bei der Synthese von verzweigten Peptiden durch palladiumkatalysierte Kupplungsreaktionen und als Reagenz in Dual-Katalysator-Sonogashira-Kupplungsreaktionen verwendet .
Click-Chemie: Diese Verbindung ist ein Baustein für die Synthese von Vorläuferpeptiden zur Tritierung. In der Click-Chemie können D-Pra-haltige Peptide durch 1,3-dipolare Cycloaddition modifiziert oder cyclisiert werden, beispielsweise mit Alkyl-Aziden .
Dekonvolution der Proteinstruktur: Als Aminosäureanalog hilft this compound bei der Dekonvolution der Proteinstruktur und -funktion und liefert Erkenntnisse über Proteininteraktionen und -stabilität .
Synthese von cyclischen Peptiden: Es dient als Werkzeug für die Synthese von cyclischen Peptiden durch Alkin-Alkin-Glaser-Kupplung, die das Erhitzen mit Cu(OAc)2/Pyridin bei 60 °C unter Verwendung von Mikrowellen beinhaltet .
Hydrogelbildung: Fmoc-derivatisierte Verbindungen wie this compound werden zur Bildung selbsttragender Hydrogele auf Basis kationischer Hexapeptide verwendet, die ein großes Potenzial für biomedizinische Anwendungen wie Arzneimittelträgersysteme und Gewebeaufbaugerüste haben .
Wirkmechanismus
The Fmoc group is a base-labile protecting group used in organic synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Safety and Hazards
Zukünftige Richtungen
Fmoc-D-Propargylglycine, like other Fmoc protected single amino acids, has potential for diverse applications. For example, it can be used to design distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . It also has potential applications in scientific experiments, including as a building block in peptide synthesis and as an inhibitor of protein-protein interactions .
Biochemische Analyse
Biochemical Properties
Fmoc-D-Propargylglycine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it serves as a reagent in the dual-catalyst Sonogashira coupling reaction . The nature of these interactions is complex and involves various biochemical pathways.
Molecular Mechanism
The molecular mechanism of Fmoc-D-Propargylglycine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to the complex biochemistry within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-Propargylglycine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Fmoc-D-Propargylglycine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Fmoc-D-Propargylglycine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Fmoc-D-Propargylglycine and its effects on activity or function are areas of active research. It’s possible that targeting signals or post-translational modifications direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426505 | |
| Record name | Fmoc-D-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220497-98-3 | |
| Record name | Fmoc-D-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



